(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
CAS No.: 1391068-16-8
Cat. No.: VC0127226
Molecular Formula: C13H23NaO5
Molecular Weight: 282.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391068-16-8 |
|---|---|
| Molecular Formula | C13H23NaO5 |
| Molecular Weight | 282.312 |
| IUPAC Name | sodium;(4R)-4-hydroxy-5-octoxy-5-oxopentanoate |
| Standard InChI | InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m1./s1 |
| Standard InChI Key | UZUHAPHNUWGBFM-RFVHGSKJSA-M |
| SMILES | CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structure
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is an ester derivative of 2-hydroxyglutaric acid with specific stereochemistry at the second carbon position. Its chemical identity is characterized by the following properties:
| Parameter | Value |
|---|---|
| CAS Number | 1391068-16-8 |
| Molecular Formula | C13H23NaO5 |
| Molecular Weight | 282.31 g/mol |
| SMILES Notation | [Na+].CCCCCCCCOC(=O)C@HCCC(=O)[O-] |
| Alternate CAS Number (Free acid) | 1391194-67-4 |
| Synonyms | (2R)-Octyl-α-hydroxyglutarate (sodium), Sodium (R)-4-hydroxy-5-(octyloxy)-5-oxopentanoate, Octyl-D-2-HG Sodium |
The compound features an R-configuration at the second carbon position, which is critical for its biological activity. The structure consists of a 2-hydroxyglutaric acid backbone with an octyl ester group at one carboxylic acid terminus and a sodium salt at the other, creating an amphiphilic molecule with both hydrophobic and hydrophilic regions .
Synthesis and Preparation
While the specific synthetic route for commercial preparation is proprietary, the compound is typically synthesized from (2R)-2-Hydroxyglutaric Acid (also known as D-2-hydroxyglutaric acid). The synthesis involves esterification of one carboxylic acid group with octanol to form the octyl ester, followed by conversion of the remaining carboxylic acid to its sodium salt form.
The stereochemistry at the R-configured second carbon position must be carefully preserved during synthesis to maintain biological activity. The octyl ester moiety serves to enhance membrane permeability, making it more suitable for cellular studies compared to the parent compound .
Research Applications
The compound has several important research applications:
Enzyme Inhibition Studies
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt serves as a potential inhibitor of glutamate carboxypeptidase . This property makes it valuable in neurological research, particularly in studies related to glutamatergic neurotransmission.
Oncometabolite Research
The compound is extensively used in research related to cancer metabolism, particularly in studies involving isocitrate dehydrogenase (IDH) mutations. It serves as a cell-permeable analog of the oncometabolite D-2-hydroxyglutarate, which accumulates in IDH-mutated cancers .
Glycolysis and Cellular Metabolism Studies
Recent research has demonstrated that (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt attenuates aerobic glycolysis in leukemia cells. In sensitive leukemia cell lines like NOMO-1 and U937, treatment with this compound reduced both basal and compensatory glycolytic rates in a dose-dependent manner .
Biological Activity
Cellular Effects
In biological systems, (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt demonstrates several important activities:
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It acts as a cell-permeable form of D-2-hydroxyglutarate, which is an endogenous oncometabolite in IDH-mutated tumors .
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It has been shown to inhibit alpha-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases .
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In certain cancer cell lines, it affects glycolytic rates and ATP levels without significantly altering mitochondrial respiration .
Metabolic Transformation
Once inside cells, the compound may undergo metabolic transformations. Research has shown that 2-hydroxyglutarate can form a lactone derivative (2-hydroxyglutarate-γ-lactone) under certain conditions. This lactonization process appears related to transport across cell membranes and is favored at low environmental pH .
A study using 13C5-L-glutamine tracer analysis demonstrated that 2-hydroxyglutarate is the endogenous precursor of 2-hydroxyglutarate-lactone, with high exchange between these metabolites. This transformation may have implications for the compound's activity in biological systems .
Effects on Cancer Cells
Research indicates that (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt influences ferroptosis, a form of regulated cell death. Interestingly, in HT-1080 cells expressing mutant IDH1, this compound promotes the accumulation of lipid reactive oxygen species and subsequently ferroptosis. Mechanistically, it reduces the protein level of glutathione peroxidase 4 (GPX4) and promotes depletion of glutathione .
| Supplier | Product Code | Package Size | Price (approx.) | Purity |
|---|---|---|---|---|
| Toronto Research Chemicals | H942595 | 5 mg | $230 | >95% |
| Toronto Research Chemicals | H942595 | 50 mg | $2,025 | >95% |
| Medical Isotopes, Inc. | 40918 | 1 mg | $290 | Not specified |
| American Custom Chemicals | CCH0040358 | 5 mg | $500 | 95% |
| CymitQuimica | TR-H942595 | 1 mg | €300 | Not specified |
| CymitQuimica | TR-H942595 | 5 mg | €482 | Not specified |
| CymitQuimica | TR-H942595 | 50 mg | €3,590 | Not specified |
The compound is typically packaged in solid form and should be stored at -20°C under inert atmosphere conditions for optimal stability .
Experimental Usage
When used in experimental settings, the compound is typically prepared as follows:
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A stock solution is made by dissolving the crystalline solid in an appropriate organic solvent (ethanol, DMSO, or DMF).
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Further dilutions into aqueous buffers or isotonic saline should be made before performing biological experiments.
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For cell treatments, concentrations around 100 µM are commonly used .
In a study investigating 2-hydroxyglutarate-lactone formation, cells were seeded into 6-well plates and kept under standard conditions overnight. Then, the medium was replaced with one containing (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt at a concentration of 100 µM .
Relationship to D-2-Hydroxyglutarate and Disease
D-2-Hydroxyglutarate, the parent compound of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, is normally metabolized to 2-oxoglutarate by D-2-hydroxyglutarate dehydrogenase. Mutations in this enzyme cause 2-hydroxyglutaric aciduria, a neurometabolic disorder .
Furthermore, in certain cancers with isocitrate dehydrogenase (IDH1/2) mutations, D-2-hydroxyglutarate accumulates as an oncometabolite. The octyl ester sodium salt form provides researchers with a cell-permeable tool to study the effects of elevated D-2-hydroxyglutarate in cellular systems, offering insights into both rare metabolic disorders and cancer metabolism .
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